molecular formula C15H18F3NO3 B3835455 hexyl 4-[(trifluoroacetyl)amino]benzoate

hexyl 4-[(trifluoroacetyl)amino]benzoate

Cat. No.: B3835455
M. Wt: 317.30 g/mol
InChI Key: FNFNAFVTSMUYES-UHFFFAOYSA-N
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Description

Hexyl 4-[(trifluoroacetyl)amino]benzoate is a synthetic ester derivative characterized by a trifluoroacetylated amino group attached to the para position of a benzoic acid core, with a hexyl ester chain. The trifluoroacetyl group (CF₃CO−) imparts high electronegativity and chemical stability, enhancing resistance to hydrolysis compared to non-fluorinated analogs. This compound’s structure suggests applications in pharmaceuticals (e.g., prodrug formulations) or materials science, where fluorination improves thermal stability and lipophilicity.

Properties

IUPAC Name

hexyl 4-[(2,2,2-trifluoroacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO3/c1-2-3-4-5-10-22-13(20)11-6-8-12(9-7-11)19-14(21)15(16,17)18/h6-9H,2-5,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFNAFVTSMUYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Stability and Reactivity

Hexyl 4-[(Diphenylacetyl)Amino]Benzoate (C₂₇H₂₉NO₃; MW 415.53)
  • Key Differences : The diphenylacetyl group (Ph₂CHCO−) replaces trifluoroacetyl, introducing bulkier aromatic substituents.
  • Implications: Solubility: Reduced solubility in polar solvents due to increased hydrophobicity from phenyl groups. Molecular Weight: Higher MW (415.53 vs. ~307 for trifluoroacetyl analog) may affect diffusion rates in biological systems.
Hexyl 2-[4-(Diethylamino)-2-Hydroxybenzoyl]Benzoate (C₂₅H₃₁NO₅; MW 425.52)
  • Key Differences: Features a diethylamino group (−N(Et)₂) and a hydroxy (−OH) substituent on the benzoyl moiety.
  • Implications: Basicity: The diethylamino group increases basicity, enhancing protonation in acidic environments. Hydrogen Bonding: The hydroxy group enables hydrogen bonding, improving solubility in aqueous media compared to the non-polar trifluoroacetyl derivative. Solid-State Behavior: Patent evidence highlights its formulation for solidification, suggesting higher crystallinity or melting points than the target compound .

Fluorination Impact: Lessons from Liquid Crystal Analogs

Evidence from fluorinated antiferroelectric liquid crystals (e.g., DM0-DM3 series) reveals:

  • Lateral Fluorine Substitution : Fluorine atoms at ortho/meta positions enhance polarity and thermal stability by reducing molecular symmetry and increasing dipole moments.
  • Comparison to Trifluoroacetyl : The trifluoroacetyl group in the target compound similarly introduces strong electron-withdrawing effects, which could stabilize the molecule against nucleophilic attack and lower its electron density for electrophilic reactions.

Functional Group and Application Comparisons

Compound Key Substituent Molecular Weight Notable Properties
Hexyl 4-[(trifluoroacetyl)amino]benzoate Trifluoroacetyl (CF₃CO−) ~307 (estimated) High lipophilicity, chemical stability
Hexyl 4-[(diphenylacetyl)amino]benzoate Diphenylacetyl (Ph₂CHCO−) 415.53 Steric bulk, potential for π-π interactions
Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate Diethylamino (−N(Et)₂), −OH 425.52 pH-dependent solubility, solidification utility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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hexyl 4-[(trifluoroacetyl)amino]benzoate
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hexyl 4-[(trifluoroacetyl)amino]benzoate

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